![molecular formula C16H13Cl2NO3 B4234511 N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4234511.png)
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity and diabetes. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.
Wirkmechanismus
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, which can improve metabolic function and reduce the risk of metabolic diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can increase endurance and improve exercise performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. It has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of metabolic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in laboratory experiments is its selective activation of PPARδ, which allows for specific modulation of metabolic pathways. However, its use is limited by its banned status in sports and the potential for off-target effects and toxicity.
Zukünftige Richtungen
Future research on N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could focus on its potential use in the treatment of metabolic disorders and cancer, as well as its mechanisms of action and potential side effects. Additionally, further studies could investigate the use of N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other drugs or interventions to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. It has also been investigated for its potential use in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9-15(22-14-5-3-2-4-13(14)21-9)16(20)19-12-7-6-10(17)8-11(12)18/h2-9,15H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWSNLDVZRVOAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.